molecular formula C13H12O4 B13991490 Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate CAS No. 83552-99-2

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate

Cat. No.: B13991490
CAS No.: 83552-99-2
M. Wt: 232.23 g/mol
InChI Key: GLXZFDXJFUVICZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate is a naphthalene-derived ester featuring a hydroxy group at position 1 and a ketone (oxo) group at position 4 of the naphthalene ring. This compound’s unique substitution pattern distinguishes it from simpler naphthalene esters and imparts distinct chemical reactivity and physical properties. Applications of such compounds often include roles as intermediates in organic synthesis, particularly for hydrazides or bioactive molecules .

Properties

CAS No.

83552-99-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate

InChI

InChI=1S/C13H12O4/c1-17-12(15)8-13(16)7-6-11(14)9-4-2-3-5-10(9)13/h2-7,16H,8H2,1H3

InChI Key

GLXZFDXJFUVICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(C=CC(=O)C2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate typically involves the esterification of 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Naphthalene Ester Group Key Properties/Applications
Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate C₁₃H₁₀O₄ 230.22 1-hydroxy, 4-oxo Methyl Target compound; polar functional groups enhance solubility in polar solvents. Likely reactive in nucleophilic additions due to oxo group. Potential intermediate in pharmaceuticals .
Methyl 2-(naphthalen-1-yl)acetate C₁₃H₁₂O₂ 200.23 None Methyl Simpler structure; precursor for hydrazide synthesis. Lower polarity due to lack of hydroxy/oxo groups .
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C₁₃H₁₀O₃ 214.22 None (oxo at acetate α-position) Methyl Alpha-keto ester; discontinued commercially. Reactivity influenced by keto group adjacent to ester .
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-tetrahydronaphthalen-2-yl)acetate C₁₅H₁₈O₄ 274.30 6-hydroxy, 1-oxo (tetrahydro) Ethyl Partially saturated ring reduces aromaticity. Ethyl ester increases lipophilicity. Used in specialty syntheses .
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 N/A Methyl Simple hydroxy ester; hazardous (respiratory irritant). Highlights safety considerations for hydroxy-containing esters .

Reactivity and Functional Group Analysis

  • Hydroxy and Oxo Groups: The target compound’s 1-hydroxy and 4-oxo substituents enable hydrogen bonding and keto-enol tautomerism, which may enhance solubility in polar solvents (e.g., water, methanol) compared to non-oxygenated analogs like methyl 2-(naphthalen-1-yl)acetate .
  • Alpha-keto esters (e.g., methyl 2-(naphthalen-1-yl)-2-oxoacetate) exhibit heightened reactivity in condensations and redox reactions .
  • Synthetic Applications : The hydroxy group in the target compound could facilitate derivatization (e.g., acetylation, glycosylation), while the oxo group may serve as a site for Grignard or hydrazine additions, similar to other keto esters .

Biological Activity

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-yl)acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H14O3
Molecular Weight246.259 g/mol
Density1.249 g/cm³
Boiling Point410 °C at 760 mmHg
Melting PointNot Available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. For instance, a study evaluated various naphthalene derivatives against common bacterial strains, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .

Table: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (μg/mL)Target Organism
This compound0.22Staphylococcus aureus
Other Naphthalene Derivative A0.25E. coli
Other Naphthalene Derivative B0.30Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies focusing on its mechanism of action and cytotoxicity against cancer cell lines. For example, coordination complexes derived from naphthalene derivatives were shown to exhibit significant cytotoxicity against human colon adenocarcinoma (HT29) and lung (A549) cancer cell lines. The IC50 values for these complexes ranged from 654 μM to 794 μM, indicating a promising avenue for further research into their use as anticancer agents .

Table: Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines

CompoundIC50 (μM)Cancer Cell Line
This compound Complex A654HT29
This compound Complex B794A549

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from approximately 12 μM to 31 μM for these targets .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was applied to cultures of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth compared to untreated controls, with a notable decrease in biofilm formation, suggesting its potential utility in treating infections associated with biofilm-producing bacteria.

Case Study: Anticancer Screening

A series of in vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound derivatives. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

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